molecular formula C19H20F3NO2 B2556884 N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1788542-73-3

N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2556884
CAS No.: 1788542-73-3
M. Wt: 351.369
InChI Key: ULXVONGJMSNWKR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide is an organic compound that features both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Hydroxy-Phenylpropyl Intermediate: This can be achieved through the reaction of phenylacetaldehyde with a suitable nucleophile, such as a Grignard reagent, followed by oxidation to introduce the hydroxyl group.

    Amide Bond Formation: The hydroxy-phenylpropyl intermediate is then reacted with 3-[4-(trifluoromethyl)phenyl]propanoic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale, involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biochemical pathways.

    Medicine: Potential use as a drug candidate due to its structural features.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-phenylpropyl)-3-phenylpropanamide: Lacks the trifluoromethyl group, potentially less lipophilic.

    N-(2-hydroxy-3-phenylpropyl)-3-[4-methylphenyl]propanamide: Contains a methyl group instead of trifluoromethyl, affecting its metabolic stability.

Uniqueness

The presence of the trifluoromethyl group in N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide makes it unique by enhancing its lipophilicity and metabolic stability, which can be crucial for its effectiveness in medicinal applications.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c20-19(21,22)16-9-6-14(7-10-16)8-11-18(25)23-13-17(24)12-15-4-2-1-3-5-15/h1-7,9-10,17,24H,8,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXVONGJMSNWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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